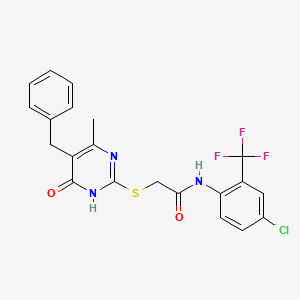

2-((5-benzyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(4-chloro-2-(trifluoromethyl)phenyl)acetamide

Description

Properties

IUPAC Name |

2-[(5-benzyl-4-methyl-6-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-[4-chloro-2-(trifluoromethyl)phenyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17ClF3N3O2S/c1-12-15(9-13-5-3-2-4-6-13)19(30)28-20(26-12)31-11-18(29)27-17-8-7-14(22)10-16(17)21(23,24)25/h2-8,10H,9,11H2,1H3,(H,27,29)(H,26,28,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALKZGPVFUOITTG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)NC(=N1)SCC(=O)NC2=C(C=C(C=C2)Cl)C(F)(F)F)CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17ClF3N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

467.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-((5-benzyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(4-chloro-2-(trifluoromethyl)phenyl)acetamide represents a novel class of biologically active molecules with potential therapeutic applications. This article reviews its biological activity, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic uses.

Chemical Structure and Properties

This compound features a complex structure that includes a pyrimidine ring, a thioether linkage, and a chloro-trifluoromethyl phenyl moiety. Its IUPAC name is ethyl 4-{2-[(5-benzyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanylamino]benzoate} , which indicates the presence of various functional groups that contribute to its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, including enzymes and receptors involved in disease pathways. The pyrimidine moiety can potentially inhibit nucleic acid synthesis or protein interactions, while the thioether group may enhance binding affinity through hydrophobic interactions.

Biological Activity Overview

Recent studies have highlighted the following biological activities associated with this compound:

- Antiviral Activity : Preliminary studies suggest that derivatives of this compound exhibit significant antiviral properties. For instance, certain analogs have been shown to inhibit viral polymerases effectively, demonstrating IC50 values comparable to standard antiviral agents .

- Anticancer Potential : In vitro assays have demonstrated that the compound can induce apoptosis in cancer cell lines. For example, it showed an IC50 value of 4.363 μM against HCT 116 colon cancer cells, indicating potent anticancer activity compared to doxorubicin .

- Antimicrobial Properties : The compound has also been tested for antimicrobial activity against various bacterial strains and fungi. Results indicated moderate to excellent inhibition rates, suggesting its potential as an antimicrobial agent .

Case Studies

Several case studies have been conducted to evaluate the efficacy and safety profile of this compound:

Case Study 1: Antiviral Efficacy

In a study examining the antiviral effects against Hepatitis C virus (HCV), derivatives of this compound were found to inhibit NS5B RNA polymerase with an IC50 value of 32.2 μM . This suggests a promising avenue for developing new antiviral therapies.

Case Study 2: Anticancer Activity

A comparative study involving multiple compounds revealed that the target compound exhibited superior cytotoxicity in human colon cancer cell lines compared to traditional chemotherapeutics . The mechanism was linked to the induction of oxidative stress leading to apoptosis.

Case Study 3: Antimicrobial Testing

In antimicrobial assays against Staphylococcus aureus and Candida albicans, the compound demonstrated varying degrees of inhibition with MIC values significantly lower than those of established antibiotics .

Data Table: Biological Activity Summary

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Key analogues and their structural differences are summarized below:

Bioactivity and Structure-Activity Relationships (SAR)

While direct bioactivity data for the target compound are unavailable in the provided evidence, insights can be inferred from analogues:

- N-Benzyl Derivatives : Exhibit moderate antimicrobial activity due to hydrophobic interactions with bacterial membranes .

- 4-Fluorophenyl Substitution : Enhances binding to enzymes like dihydrofolate reductase via halogen bonding .

- Trifluoromethyl Groups : Improve pharmacokinetic profiles by resisting oxidative metabolism, as seen in drug candidates like Celecoxib .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.